

# A Technical Guide to 1,1,1-Trimethoxypropane-d5: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name: 1,1,1-Trimethoxypropane-d5

Cat. No.: B12300022

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,1,1-Trimethoxypropane-d5**, a deuterated analog of 1,1,1-Trimethoxypropane. Due to its isotopic labeling, this compound serves as a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in mass spectrometry-based analyses. While direct commercial suppliers for **1,1,1-Trimethoxypropane-d5** are not readily available, this guide outlines the pathway to obtaining it through custom synthesis and provides detailed information on its expected properties, synthesis, and characterization.

## Commercial Availability

Currently, **1,1,1-Trimethoxypropane-d5** is not a standard catalog item from major chemical suppliers. However, researchers can procure this compound through companies specializing in the custom synthesis of isotopically labeled molecules. These companies offer expertise in deuteration and can synthesize **1,1,1-Trimethoxypropane-d5** to specified isotopic enrichment levels and purity.

## Physicochemical Properties

The physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. The

properties of 1,1,1-Trimethoxypropane are provided below for reference.

Property	Value	Reference
CAS Number	24823-81-2	[1]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub>	[1]
Molecular Weight	134.17 g/mol	[1][2]
Boiling Point	104.5 °C at 760 mmHg	[1][3]
Density	0.9 g/cm <sup>3</sup>	[1]
Flash Point	25.4 °C	[1]
Refractive Index	1.393	[1]

For **1,1,1-Trimethoxypropane-d5** (C<sub>6</sub>H<sub>9</sub>D<sub>5</sub>O<sub>3</sub>), the predicted molecular weight would be approximately 139.20 g/mol .

## Proposed Synthesis and Experimental Protocol

The synthesis of **1,1,1-Trimethoxypropane-d5** can be achieved by adapting known methods for orthoester synthesis, utilizing a deuterated starting material. A common route to orthoesters is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst. For the d5-analog, a deuterated propanenitrile would be the logical starting material.

Reaction:

Propionitrile-d5 reacts with methanol in the presence of hydrogen chloride to yield **1,1,1-Trimethoxypropane-d5**.

Experimental Protocol:

- Preparation of Reagents:
  - Anhydrous methanol is essential for this reaction.

- Dry hydrogen chloride gas is bubbled through anhydrous methanol to generate a methanolic HCl solution.
- Propionitrile-d5 is obtained from a custom synthesis provider or synthesized via established deuteration methods.
- Reaction Setup:
  - A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube is charged with anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
  - The flask is cooled in an ice bath.
  - Propionitrile-d5 is added to the cooled methanol.
- Reaction Execution:
  - Dry hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature at 0-5 °C.
  - After saturation with HCl, the reaction mixture is sealed and allowed to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by GC-MS.
- Work-up and Purification:
  - The reaction mixture is concentrated under reduced pressure to remove excess methanol and HCl.
  - The residue is taken up in a non-polar solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
  - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
  - The crude product is purified by fractional distillation under reduced pressure to obtain pure **1,1,1-Trimethoxypropane-d5**.

## Characterization and Quality Control

The successful synthesis and purity of **1,1,1-Trimethoxypropane-d5** must be confirmed through rigorous analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is used to confirm the structure of the molecule and to determine the degree of deuteration at the non-deuterated positions. The absence or significant reduction of signals corresponding to the ethyl group protons would be expected.
- $^2\text{H}$  NMR: The deuterium NMR spectrum will show signals corresponding to the deuterated positions, confirming the location of the deuterium atoms.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show the expected number of carbon signals for the trimethoxypropane backbone.

### Mass Spectrometry (MS)

- GC-MS: Gas chromatography-mass spectrometry is used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum of the deuterated compound will show a molecular ion peak ( $\text{M}^+$ ) at a higher  $m/z$  value compared to the non-deuterated analog.<sup>[4][5]</sup>
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition and the number of deuterium atoms incorporated.

### Isotopic Enrichment Calculation

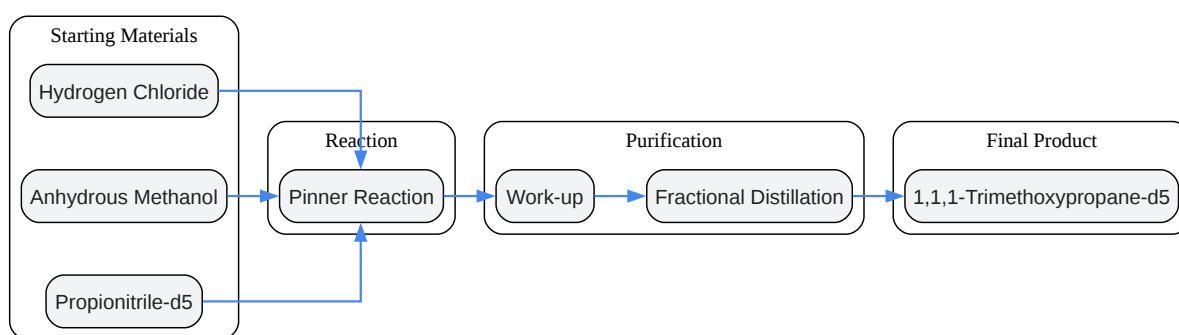
The isotopic enrichment can be determined from the mass spectrometry data by analyzing the distribution of the molecular ion peaks.<sup>[6][7]</sup> The relative intensities of the  $\text{M}$ ,  $\text{M}+1$ ,  $\text{M}+2$ , etc. peaks will differ from the natural abundance due to the presence of deuterium. The percentage of deuteration can be calculated from this distribution.<sup>[6][7]</sup> NMR can also be used to determine isotopic purity by comparing the integrals of the residual proton signals with a known internal standard.<sup>[7][8]</sup>

## Potential Applications and Logical Workflows

**1,1,1-Trimethoxypropane-d5** is a valuable tool for researchers in several fields:

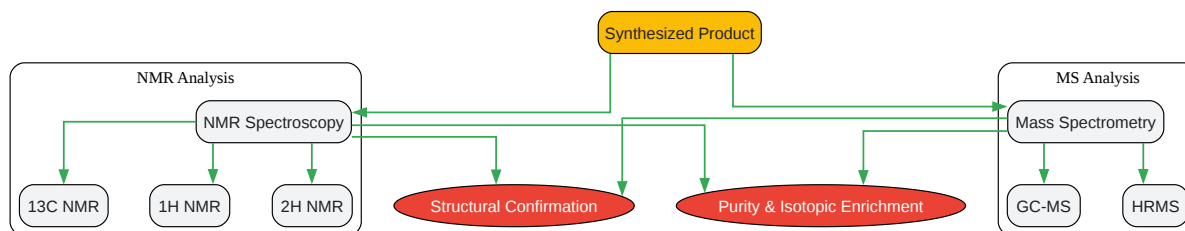
- **Metabolic Studies:** As a stable isotope-labeled internal standard for the quantification of 1,1,1-Trimethoxypropane or related metabolites in biological matrices.
- **Mechanistic Studies:** To probe reaction mechanisms involving the ethyl group of the molecule. The kinetic isotope effect can provide insights into bond-breaking steps.
- **Drug Development:** In DMPK (Drug Metabolism and Pharmacokinetics) studies to trace the metabolic fate of compounds containing a trimethoxypropyl moiety.

## Visualizations



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Caption: Proposed synthesis workflow for **1,1,1-Trimethoxypropane-d5**.



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Caption: Analytical workflow for the characterization of **1,1,1-Trimethoxypropane-d5**.

## Safety Information

The safety precautions for **1,1,1-Trimethoxypropane-d5** are expected to be similar to those for the non-deuterated compound. 1,1,1-Trimethoxypropane is a flammable liquid and vapor and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for 1,1,1-Trimethoxypropane.[9][10]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

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